1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC14959217
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O4 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]indole-5-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O4/c1-26-12-11-23-10-9-16-13-17(5-8-19(16)23)21(25)22-14-20(24)15-3-6-18(27-2)7-4-15/h3-10,13H,11-12,14H2,1-2H3,(H,22,25) |
| Standard InChI Key | YILNJSIWZSGAFP-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Introduction
1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide is a complex organic compound with a molecular formula of C21H22N2O4 and a molecular weight of 366.42 g/mol. It is classified as an indole derivative, which is a class of compounds known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available, indole derivatives are typically synthesized through methods like the Fischer indole synthesis or by modifying existing indole compounds through various chemical reactions. For example, indole-3-carboxaldehyde derivatives can be synthesized using Vilsmeier-Haack formylation, which involves phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) .
Biological Activity and Potential Applications
Indole derivatives have been explored for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Although specific biological activity data for 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide is not available, its structural features suggest potential for interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume